1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
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Overview
Description
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. This compound can be synthesized in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar routes as described above. The use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are common reducing agents used in these processes .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, and iron in the presence of acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in 2,3-diaminopyridine leads to the formation of imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in the replication of bacteria and viruses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-methylimidazo[4,5-b]pyridine
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the imidazo[4,5-b]pyridine moiety with an azetidinyl and thienopyridine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-20-16-14(3-2-6-18-16)19-17(20)22-10-13(11-22)21-7-4-15-12(9-21)5-8-23-15/h2-3,5-6,8,13H,4,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCULFRZBJWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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